3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core with a benzodioxole moiety attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinoline core. This can be done using a Friedel-Crafts acylation reaction, where the benzodioxole is acylated with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share a similar quinoline core.
Benzodioxole Derivatives: Compounds like piperonyl butoxide and safrole contain the benzodioxole moiety.
Uniqueness
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one is unique due to the combination of the quinoline core and the benzodioxole moiety, which imparts distinct chemical and biological properties. This combination can enhance its potential as a therapeutic agent and its versatility in organic synthesis.
Properties
CAS No. |
769972-66-9 |
---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H11NO4/c19-16(10-5-6-14-15(7-10)22-9-21-14)12-8-18-13-4-2-1-3-11(13)17(12)20/h1-8H,9H2,(H,18,20) |
InChI Key |
RMALFDRACTXTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.